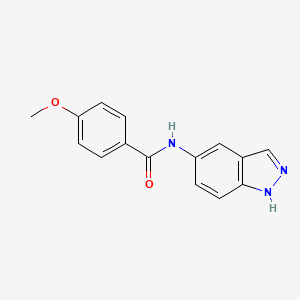

N-1H-吲唑-5-基-4-甲氧基苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to "N-1H-indazol-5-yl-4-methoxybenzamide" involves several innovative methods, including catalyzed annulation reactions that afford various derivatives with moderate to excellent yields. For instance, a [Cp*Rh(III)]-catalyzed annulation process has been developed, demonstrating the chemical flexibility and functional group tolerance of these synthesis pathways, leading to the production of 2-aryl quinazolin-4(3H)-one derivatives from N-methoxybenzamide and 1,4,2-bisoxazol-5-one (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of "N-1H-indazol-5-yl-4-methoxybenzamide" and its derivatives can be complex, involving various crystalline forms and molecular interactions. Studies have detailed the crystal and molecular structures, such as the report on 2-(4-methoxybenzyl)-4-nitro-2H-indazole, providing insights into the triclinic space group and unit cell parameters, highlighting the structural intricacies of these compounds (Ebert et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "N-1H-indazol-5-yl-4-methoxybenzamide" derivatives are notable for their chemodiversity and the strategic functionalization of the core structure. Rhodium(III)-catalyzed chemodivergent annulations represent a key method for generating a wide array of derivatives, demonstrating the compound's versatility in chemical synthesis and the potential for further functional group modifications (Xu et al., 2018).

科学研究应用

抗菌和抗真菌特性

抗菌和抗真菌筛选: 与 N-1H-吲唑-5-基-4-甲氧基苯甲酰胺相关的化合物已被研究其在治疗微生物疾病中的潜力,特别是细菌和真菌感染。Desai 等人 (2013) 的一项研究重点关注此类化合物的合成和筛选,强调了它们对革兰氏阳性菌和革兰氏阴性菌以及几种真菌菌株的有效性 (Desai, Rajpara, & Joshi, 2013)。

新型抗菌剂: Bi 等人 (2018) 的研究发现 3-甲氧基苯甲酰胺 (3-MBA) 衍生物与 N-1H-吲唑-5-基-4-甲氧基苯甲酰胺密切相关,作为靶向细菌细胞分裂蛋白 FtsZ 的新型且有效的抗菌剂 (Bi, Ji, Venter, Liu, Semple, & Ma, 2018)。

合成和抗真菌活性: Raffa 等人 (2002) 的一项研究探讨了 N-(1-苯基-4-羧乙氧基吡唑-5-基)-、N-(吲唑-3-基)-和 N-(吲唑-5-基)-2-碘基苯甲酰胺的抗真菌活性,揭示了对某些植物病原真菌菌株的显着活性 (Raffa, Daidone, Plescia, Schillaci, Maggio, & Torta, 2002)。

药物发现和化学合成

化学合成中的催化环化: Xiong 等人 (2018) 开发了一种涉及 N-甲氧基苯甲酰胺的催化环化过程,其在结构上与 N-1H-吲唑-5-基-4-甲氧基苯甲酰胺相似。该过程在各种化合物的合成中具有重要意义 (Xiong, Xu, Sun, & Cheng, 2018)。

铑催化的化学多样性环化: Xu, Zheng, Yang, & Li (2018) 的另一项研究重点介绍了铑催化的 C-H 活化在化学合成中的应用,利用了与 N-1H-吲唑-5-基-4-甲氧基苯甲酰胺在结构上相似的化合物 (Xu, Zheng, Yang, & Li, 2018)。

吲唑衍生物的合成: Wang & Li (2016) 探索了由亚胺酸酯和亚硝基苯合成 1H-吲唑,这是另一个与 N-1H-吲唑-5-基-4-甲氧基苯甲酰胺相关的化合物发挥关键作用的化学过程 (Wang & Li, 2016)。

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “N-1H-indazol-5-yl-4-methoxybenzamide” could potentially be a subject of future research in drug discovery and development.

作用机制

Target of Action

N-(1H-indazol-5-yl)-4-methoxybenzamide, also known as N-1H-indazol-5-yl-4-methoxybenzamide, primarily targets the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

It is known that indazole derivatives can act as potent inhibitors of certain enzymes . For instance, some indazole derivatives have been found to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression .

Biochemical Pathways

Given its potential role as an hdac inhibitor, it may affect the acetylation state of histones, thereby influencing gene expression . This could have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

If it acts as an hdac inhibitor, it could potentially alter gene expression and affect various cellular processes . For instance, HDAC inhibitors have been shown to have anti-inflammatory, neuroprotective, and anticancer effects .

属性

IUPAC Name |

N-(1H-indazol-5-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-13-5-2-10(3-6-13)15(19)17-12-4-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNZVQXPSOUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289770 | |

| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

710329-45-6 | |

| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710329-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

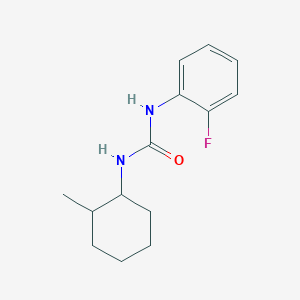

![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)

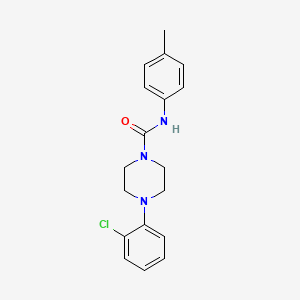

![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)

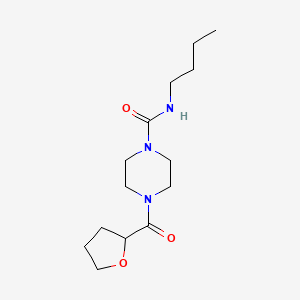

![2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423951.png)

![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)

![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)